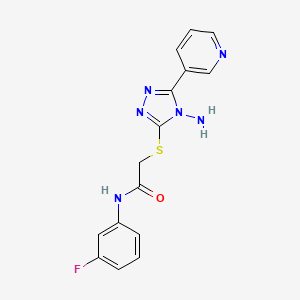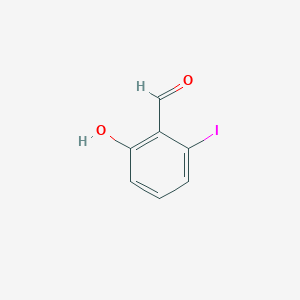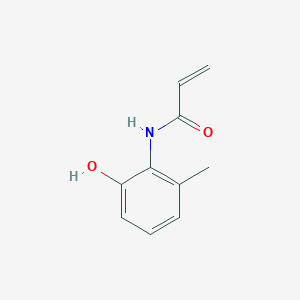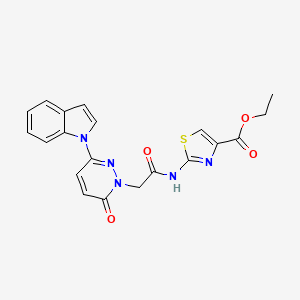
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that is commonly used in scientific research. It has gained popularity in recent years due to its ability to mimic the effects of hypoxia, a condition in which the body is deprived of oxygen.
作用機序
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid works by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This pathway plays a crucial role in the cellular response to hypoxia, and this compound mimics hypoxia by stabilizing HIF-1α, which leads to the activation of downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to promote angiogenesis, increase glucose uptake and metabolism, and induce cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One advantage of using 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for specialized equipment or facilities. It is also relatively easy to use and can be administered to cells or organisms in a variety of ways. However, one limitation is that it may not fully replicate the effects of hypoxia, as it only targets one aspect of the hypoxia response pathway.
将来の方向性
There are many potential future directions for research involving 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and ischemic diseases. Another area of interest is its potential as a tool for tissue engineering and regenerative medicine. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a hypoxia-mimicking agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained popularity in scientific research due to its ability to mimic the effects of hypoxia. It is synthesized through a multi-step process and is commonly used to study the effects of hypoxia on various biological processes. This compound works by inhibiting prolyl hydroxylase enzymes and stabilizing HIF-1α, leading to the activation of downstream target genes. It has a wide range of biochemical and physiological effects and has potential future applications in various areas of research.
合成法
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 2-chloro-N-(2-methoxyethyl)acetamide, followed by a series of reactions with various reagents. The final product is obtained through purification and isolation techniques.
科学的研究の応用
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is commonly used in scientific research to mimic the effects of hypoxia, which is a condition that occurs when the body is deprived of oxygen. It is used as a tool to study the effects of hypoxia on various biological processes, including angiogenesis, metabolism, and cell proliferation.
特性
IUPAC Name |
4-(2,3-dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-5-4-6-12(11(10)2)17-14(18)9-13(15(19)20)16-7-8-21-3/h4-6,13,16H,7-9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYSGNMYPOZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2952106.png)
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2952108.png)

![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2952115.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B2952119.png)



![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2952124.png)

![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)
